molecular formula C6H11N B1607703 1-Isocyano-2,2-dimethyl-propane CAS No. 72443-18-6

1-Isocyano-2,2-dimethyl-propane

Cat. No. B1607703
CAS RN: 72443-18-6
M. Wt: 97.16 g/mol
InChI Key: XQBCCNOZAODMHL-UHFFFAOYSA-N
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Description

1-Isocyano-2,2-dimethyl-propane is an organic compound. It is a type of isocyanide, which is an organic compound with the functional group –N+≡C− . Isocyanides are used as building blocks for the synthesis of other compounds . The isocyanide functionality exhibits unusual reactivity in organic chemistry .


Synthesis Analysis

The synthesis of a broad range of isocyanides with multiple functional groups has been described . An innovative isocyanide synthesis has been presented that overcomes problems such as lengthy synthesis and exposure to hazardous fumes by avoiding the aqueous workup . This methodology includes increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste resulting in a highly reduced environmental footprint .


Chemical Reactions Analysis

Isocyanides exhibit unusual reactivity in organic chemistry . They are the basis of many heterocycle syntheses and different multicomponent reactions . The smallest stable tetraisocyanide possible, the 1,3-diisocyano-2,2-bis(isocyano-methyl)propane, has been described, and its reactivity in unprecedented symmetric fourfold Ugi 4CR and fourfold Passerini 3CR are described .

Relevant Papers

The relevant papers analyzed include "Green Chemistry - RSC Publishing" and "Fourfold symmetric MCR’s via the tetraisocyanide 1,3-diisocyano-2,2-bis …" . These papers provide valuable insights into the synthesis, structure, and reactivity of isocyanides, including 1-Isocyano-2,2-dimethyl-propane.

properties

IUPAC Name

1-isocyano-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-6(2,3)5-7-4/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBCCNOZAODMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374427
Record name 1-isocyano-2,2-dimethyl-propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyano-2,2-dimethyl-propane

CAS RN

72443-18-6
Record name 1-isocyano-2,2-dimethyl-propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72443-18-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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